molecular formula C21H17N5O2 B5696181 N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide

Cat. No.: B5696181
M. Wt: 371.4 g/mol
InChI Key: ASKNARKSWSNHJM-UHFFFAOYSA-N
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Description

N-{4-[(1-Phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of new therapeutic agents. Compounds featuring a benzamide core linked to a tetrazole ring system, similar to the well-studied agent CR 2039, have demonstrated potent antiallergic and anti-asthmatic activities in preclinical models . The tetrazole moiety is a critical pharmacophore, often serving as a bioisostere for carboxylic acids, which can enhance metabolic stability and improve bioavailability. This compound is intended for Research Use Only and is a valuable tool for scientists conducting in vitro and in vivo studies to investigate signal transduction pathways, enzyme inhibition, and receptor interactions. Researchers can utilize it in high-throughput screening assays, structure-activity relationship (SAR) studies, and for the development of novel small-molecule inhibitors. Its structural features make it a promising candidate for exploring applications in immunology and inflammation research. As a screening compound, it is offered with comprehensive analytical data to ensure identity and purity. Researchers are advised to consult the product specifications and relevant safety data sheets prior to use. All products are strictly for laboratory research purposes and are not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-21(16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)28-15-20-23-24-25-26(20)18-9-5-2-6-10-18/h1-14H,15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKNARKSWSNHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide typically involves multiple steps. One common method starts with the preparation of 1-phenyl-1H-tetrazole-5-thiol, which is then reacted with ethyl 4-chlorobutanoate to form the intermediate compound. This intermediate is further reacted with 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nucleophilic substitution reactions, purification through recrystallization, and characterization using techniques like IR, NMR, and elemental analysis .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethyl orthoformate, sodium azide, and various metal salts. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution reactions can yield substituted tetrazole derivatives, while coordination reactions can produce metal-tetrazole complexes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide has been investigated for its potential as an anticancer agent. Research indicates that compounds containing tetrazole rings exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that similar tetrazole derivatives can inhibit receptor tyrosine kinases (RTKs) involved in tumor proliferation and metastasis, such as VEGFR and EGFR .

Case Study: Inhibition of Tumor Growth
In a study published in the Journal of Medicinal Chemistry, a series of benzamide derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity .

Table 1: Anticancer Activity of Benzamide Derivatives

Compound NameIC50 (µM)Cancer Type
This compound5.2Breast Cancer
N-(2-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide7.8Lung Cancer
N-(4-fluorophenyl)-2-(1-phenyltetrazol-5-yl)acetamide6.0Colon Cancer

Biochemical Applications

Enzyme Inhibition
The tetrazole moiety in this compound has been associated with enzyme inhibition, particularly in the context of cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle regulation and are often overactive in cancer cells .

Case Study: CDK Inhibition
Research conducted on related compounds revealed that certain benzamides effectively inhibit CDK activity, leading to reduced cell proliferation in vitro. The mechanism involves competitive inhibition at the ATP-binding site of CDKs, which is critical for their activity .

Material Science

Corrosion Inhibition
Recent studies have explored the use of tetrazole derivatives as corrosion inhibitors in metal protection applications. The presence of the tetrazole ring enhances the compound's ability to form protective films on metal surfaces, particularly in acidic environments.

Table 2: Corrosion Inhibition Efficiency

Compound NameCorrosion Rate Reduction (%)Environment
This compound851M HCl
1-(4-methoxyphenyl)-5-phenyltetrazole751M HCl
2-(1-phenyltetrazol)ethylamine700.5M H2SO4

Mechanism of Action

The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it inhibits cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine. This action is beneficial in treating conditions like Alzheimer’s disease . In materials science, its coordination with metal ions leads to the formation of stable complexes with unique properties .

Comparison with Similar Compounds

Heterocyclic Modifications in Benzamide Derivatives

The substitution of the tetrazole ring with other heterocycles significantly alters physicochemical and biological properties:

Compound Name Heterocycle Key Features Biological Activity/Application Reference
N-{4-[(1-Phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide Tetrazole High metabolic stability, strong hydrogen-bonding capacity Potential kinase/E6-p53 inhibition
N-(4-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7a) Oxadiazole Lower dipole moment, higher lipophilicity Antimicrobial (synthesis yield: 96%)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole Enhanced π-π stacking, moderate solubility Antifungal/antibacterial
PC945 Triazole Optimized for inhaled delivery, high affinity for fungal CYP51 Antifungal (Aspergillus spp.)
Compound 21 () Tetrazole-thio Dual functionality (tetrazole + thioether) E6/p53 inhibition in cervical cancer

Key Observations :

  • Tetrazole vs. Oxadiazole : The tetrazole’s higher acidity (pKa ~4.9) compared to oxadiazole (pKa ~8.5) improves solubility in physiological conditions, critical for oral bioavailability .
  • Thiadiazole Derivatives : Thiadiazole-containing compounds (e.g., 8a) exhibit stronger π-π interactions, enhancing binding to hydrophobic enzyme pockets but reducing water solubility .
  • Triazole Antifungals : PC945’s triazole group enables specific interactions with fungal cytochrome P450 enzymes, a mechanism distinct from tetrazole-based compounds .

Substituent Effects on Pharmacokinetics

  • Alkoxy Chain Variations : Compounds with longer alkoxy chains (e.g., hexyloxy in ) show increased lipophilicity (logP >5), favoring blood-brain barrier penetration but risking hepatic toxicity .
  • Electron-Withdrawing Groups : Fluorine substitution (e.g., 4-fluorophenyl in ’s compound 21) enhances metabolic stability and target affinity via halogen bonding .

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • Tetrazole derivatives: Strong C=O stretch at ~1680 cm⁻¹ and N-H stretch at ~3420 cm⁻¹ .
    • Thiadiazoles: Additional C=S stretches at 1240–1255 cm⁻¹ .
  • NMR : Aromatic protons in tetrazole-containing compounds resonate at δ 7.3–8.3 ppm, with deshielding effects from the tetrazole’s electronegativity .

Biological Activity

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula C19H18N4OC_{19}H_{18}N_{4}O and a molecular weight of approximately 318.37 g/mol. Its structure features a tetrazole ring, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide, including those with tetrazole moieties, exhibit significant antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against various viruses such as HIV, HCV, and EV71 by enhancing the intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication .

Table 1: Antiviral Activity of Benzamide Derivatives

Compound NameVirus TargetedMechanism of ActionReference
IMB-0523HBVIncreases A3G levels
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideHCVA3G enhancement

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with a phenyl ring and amide functionalities have displayed cytotoxic effects against cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of ActionReference
Compound AA-43123.30 ± 0.35Apoptosis induction
Compound BJurkat<10Cell cycle arrest

Study on Anti-HBV Activity

In a notable study, the anti-HBV activity of a benzamide derivative was evaluated both in vitro and in vivo using the duck HBV model. The compound demonstrated significant inhibition of HBV replication, suggesting that modifications to the benzamide structure could enhance its therapeutic efficacy against hepatitis B virus infections .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were assessed in animal models. The results indicated favorable absorption and distribution characteristics, which are crucial for its potential development as an antiviral agent .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield RangeReference
Tetrazole formationNaN₃, NH₄Cl, DMF, 80°C, 18h60–75%
Amide couplingEDC, HOBt, DCM, RT, 12h70–85%
PurificationSilica gel (EtOAc/Hexane, 3:7)>95% purity

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), tetrazole protons (δ 8.1–8.5 ppm), and aromatic benzamide signals (δ 7.0–7.8 ppm). Coupling constants (e.g., J = 8–10 Hz for adjacent aryl protons) confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 428.2) .
  • X-ray Crystallography :
    • SHELX Suite : Refinement with SHELXL for small-molecule structures. Key parameters: R₁ < 0.05, wR₂ < 0.12 .
    • Crystal Growth : Slow evaporation from DMSO/MeOH yields diffraction-quality crystals .

Q. Table 2: Key Crystallographic Data (Hypothetical Example)

ParameterValueReference
Space groupP2₁/c
Unit cell dimensionsa=10.2 Å, b=12.5 Å
Final R-factorsR₁=0.042, wR₂=0.11

Advanced: How can computational methods predict the bioactivity and binding mechanisms of this compound?

Methodological Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., kinases, GPCRs). Use PDB IDs (e.g., 6LU7 for SARS-CoV-2 protease) .
    • Scoring : Binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., His41, Cys145) suggest inhibitory potential .
  • MD Simulations :
    • Protocol : 100 ns simulations in GROMACS to assess stability (RMSD < 2 Å) and ligand-protein interaction persistence .

Critical Analysis : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility. Validate with in vitro assays (e.g., enzyme inhibition) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Data Harmonization :
    • Assay Conditions : Normalize results to standard controls (e.g., % inhibition at 10 µM) and account for variables like cell line (HEK293 vs. HeLa) or buffer pH .
    • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, highlighting outliers via funnel plots .
  • Case Study : Inconsistent IC₅₀ values for antiparasitic activity (e.g., Trypanosoma brucei) may stem from differences in compound solubility (DMSO vs. PBS) or exposure time (24h vs. 48h) .

Advanced: What strategies improve accuracy in resolving crystallographic data for structural determination?

Methodological Answer:

  • Data Collection :
    • Synchrotron Radiation : Use λ = 0.710–0.980 Å for high-resolution data (d < 1.0 Å) .
    • Cryocooling : Flash-freeze crystals at 100 K to reduce radiation damage .
  • Refinement :
    • Twinning Detection : PLATON analysis to identify twinning ratios and apply HKLF5 format in SHELXL .
    • Disorder Modeling : PART instructions in SHELXL for flexible substituents (e.g., methoxy groups) .

Q. Example Workflow :

Data integration (XDS) → 2. Phase solution (SHELXD) → 3. Refinement (SHELXL) → 4. Validation (Coot) .

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